More Rapid Uricosuric Onset vs Phenylbutazone
In a seven-day crossover study of seven asymptomatic gout and hyperuricemic patients, azapropazone 300 mg four times daily produced a statistically significant fall in serum uric acid and rise in uric acid clearance within 24 hours, whereas phenylbutazone 100 mg three times daily required 72 hours to achieve a comparable significant effect [1]. This demonstrates a 48-hour faster uricosuric onset for azapropazone, directly relevant for acute gout management where rapid urate lowering is therapeutically desirable.
| Evidence Dimension | Time to statistically significant serum uric acid reduction and uric acid clearance increase |
|---|---|
| Target Compound Data | Significant fall in serum uric acid and rise in uric acid clearance at 24 hours after starting azapropazone 300 mg qds |
| Comparator Or Baseline | Phenylbutazone 100 mg tds; significant fall in serum uric acid and rise in clearance at 72 hours |
| Quantified Difference | Azapropazone achieves significant uricosuric effect 48 hours earlier than phenylbutazone |
| Conditions | Seven-day crossover study; seven asymptomatic patients with gout and hyperuricemia; oral administration |
Why This Matters
Faster urate-lowering onset makes azapropazone a more appropriate research tool for acute hyperuricemia intervention studies compared to phenylbutazone.
- [1] Thomas AL, Majoos FL, Nuki G. Preliminary studies with azapropazone in gout and hyperuricaemia. European Journal of Rheumatology and Inflammation. 1983;6(2):149-154. PMID: 6673978 View Source
